molecular formula C12H9FINO B6303885 5-(Benzyloxy)-2-fluoro-4-iodopyridine CAS No. 2056110-41-7

5-(Benzyloxy)-2-fluoro-4-iodopyridine

Cat. No. B6303885
CAS RN: 2056110-41-7
M. Wt: 329.11 g/mol
InChI Key: KUWHOMQAFCYVPU-UHFFFAOYSA-N
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Description

“5-(Benzyloxy)-2-fluoro-4-iodopyridine” is likely a pyridine derivative with a benzyloxy group at the 5-position and halogen atoms (fluorine and iodine) at the 2- and 4-positions respectively. Pyridine is a basic heterocyclic organic compound similar to benzene and has a wide range of applications in the field of drugs, pesticides, and dyes .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the functionalization of a pyridine ring. The benzyloxy group could potentially be introduced via a nucleophilic substitution reaction . The introduction of the halogens (fluorine and iodine) could be achieved through electrophilic halogenation .


Molecular Structure Analysis

The molecule likely has a planar structure due to the sp2 hybridization of the atoms in the pyridine ring. The electron-withdrawing halogens (fluorine and iodine) and the electron-donating benzyloxy group would have significant effects on the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

As a pyridine derivative, this compound could participate in various chemical reactions. The presence of halogens makes it a potential candidate for nucleophilic substitution reactions. The benzyloxy group could also be cleaved under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar pyridine ring and halogens would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Modifications

5-(Benzyloxy)-2-fluoro-4-iodopyridine is utilized in chemical synthesis as a versatile building block for creating complex molecules. Its halogenated structure makes it a candidate for various organic synthesis reactions, including halogen dance reactions and electrophilic substitutions. For example, it has been used in the synthesis of pentasubstituted pyridines, where its unique halogen configuration allows for targeted functionalization and structural diversification, crucial for developing new chemical entities in medicinal chemistry (Wu et al., 2022). Similarly, its involvement in basicity gradient-driven isomerization of halopyridines showcases its utility in creating structural manifolds from a common precursor, demonstrating its role in the innovative synthesis of complex molecular frameworks (Schlosser & Bobbio, 2002).

Development of Bioactive Molecules

The compound is also pivotal in the development of bioactive molecules. Its structural framework has been exploited in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits, illustrating its significance in the production of molecules with potential therapeutic applications. These molecules are of interest due to their structural similarity to naturally occurring amino acids and their potential utility in drug development, highlighting the role of 5-(Benzyloxy)-2-fluoro-4-iodopyridine in advancing medicinal chemistry (Burger et al., 2006).

Advanced Material Synthesis

Furthermore, its application extends to the synthesis of advanced materials, including the development of novel synthesis methods for fluoropyridines, which are crucial in the fabrication of materials with specific electronic and photonic properties. The ability to incorporate fluorine selectively into pyridine rings opens avenues for creating materials with tailored properties for electronic applications, indicating the broad utility of 5-(Benzyloxy)-2-fluoro-4-iodopyridine beyond medicinal chemistry into materials science (Wittmann et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a pharmaceutical, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling “5-(Benzyloxy)-2-fluoro-4-iodopyridine” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or contact with skin and eyes .

Future Directions

The future directions for this compound would depend on its potential applications. Given its structure, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

2-fluoro-4-iodo-5-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FINO/c13-12-6-10(14)11(7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWHOMQAFCYVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255310
Record name Pyridine, 2-fluoro-4-iodo-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-fluoro-4-iodopyridine

CAS RN

2056110-41-7
Record name Pyridine, 2-fluoro-4-iodo-5-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-fluoro-4-iodo-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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